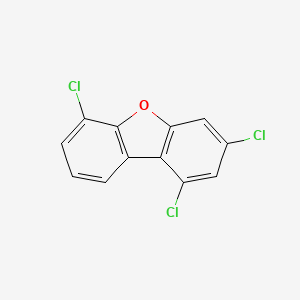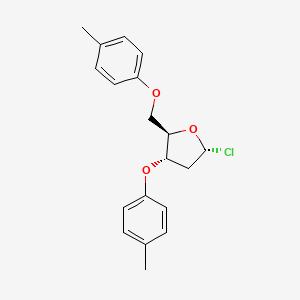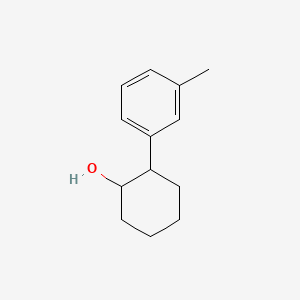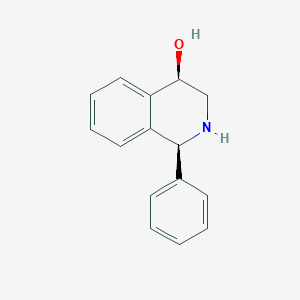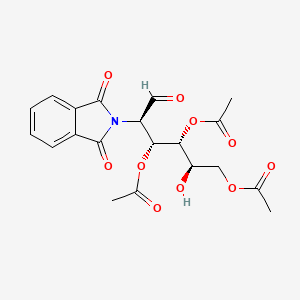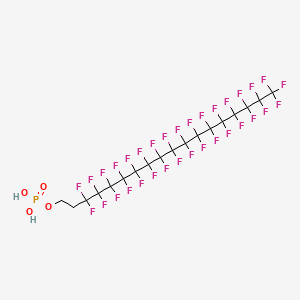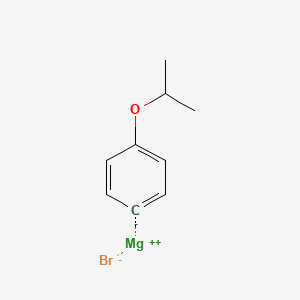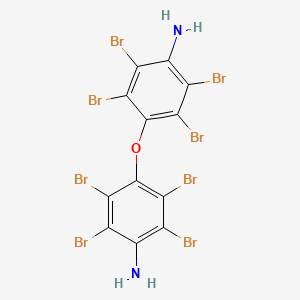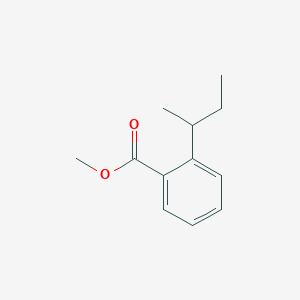
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This specific compound is characterized by its unique structure, which includes four ethyl and four methyl groups attached to the porphyrin ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin ring. The specific ethyl and methyl substitutions are introduced through the use of substituted pyrroles or aldehydes during the initial condensation step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is essential to achieve the desired product yield and purity. Post-synthesis, the compound is purified using chromatographic techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis and other chemical processes.
Reduction: Reduction reactions can convert the compound into its reduced forms, which have distinct chemical properties.
Substitution: The ethyl and methyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce various functional groups into the porphyrin ring .
Applications De Recherche Scientifique
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize different oxidation states.
Biology: Studied for its role in mimicking natural porphyrins, which are essential in biological processes like oxygen transport.
Medicine: Investigated for potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Mécanisme D'action
The mechanism of action of 2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to metal ions and participate in redox reactions, similar to natural porphyrins. This interaction is crucial for its role in catalysis and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphin: A closely related compound with similar structural features but different electronic properties.
Coproporphyrin I tetramethyl ester: Another porphyrin derivative with distinct functional groups that influence its chemical behavior.
2,7,12,17-Tetraethyl-2,7,12,17-tetramethyl-21,22,23,24-tetraoxapentacyclo[16.2.1.1(3,6).1(8,11).1(13,16)]tetracosa-1(20),3,5,8,10,13,15,18-octaene: A structurally similar compound with different substituents.
Uniqueness
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is unique due to its specific ethyl and methyl substitutions, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring precise control over chemical reactivity and stability .
Propriétés
Formule moléculaire |
C32H56N4 |
|---|---|
Poids moléculaire |
496.8 g/mol |
Nom IUPAC |
2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin |
InChI |
InChI=1S/C32H56N4/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25/h17,20-21,24-36H,9-16H2,1-8H3 |
Clé InChI |
XBHKNZCDUCCUNJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(C2CC3C(=C(C(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC1N2)C)CC)C)CC)C)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


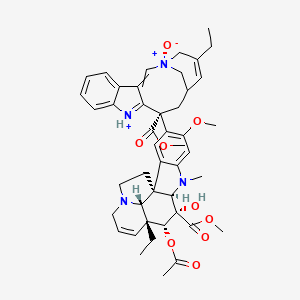
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
